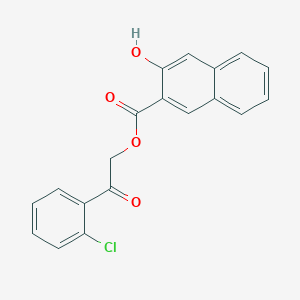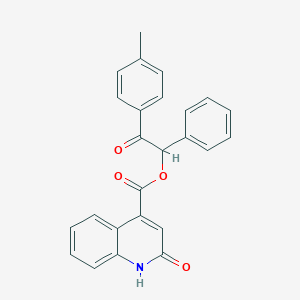![molecular formula C20H25N3O2S B432006 5,5,13-trimethyl-14-pentyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one CAS No. 488707-67-1](/img/structure/B432006.png)
5,5,13-trimethyl-14-pentyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5,5,13-trimethyl-14-pentyl-6-oxa-17-thia-2,12,14-triazatetracyclo[87003,8011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one” is a complex organic compound with a unique tetracyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the tetracyclic core and the introduction of various functional groups. Common synthetic routes may include:
Cyclization reactions: to form the tetracyclic core.
Functional group transformations: to introduce the methyl, pentyl, oxa, and thia groups.
Protecting group strategies: to ensure selective reactions at different stages.
Industrial Production Methods
Industrial production of complex organic compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This may include:
Scaling up reactions: from laboratory to industrial scale.
Optimization of reaction conditions: such as temperature, pressure, and solvent.
Purification techniques: such as crystallization, distillation, and chromatography.
化学反応の分析
Types of Reactions
Compounds with multiple functional groups can undergo a variety of chemical reactions, including:
Oxidation and reduction reactions: to modify the oxidation state of the compound.
Substitution reactions: to replace one functional group with another.
Addition reactions: to introduce new groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: such as halogens or nucleophiles.
Major Products Formed
The products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: may yield ketones or carboxylic acids.
Reduction: may yield alcohols or amines.
Substitution: may yield halogenated compounds or other derivatives.
科学的研究の応用
Chemistry
In chemistry, such compounds can be used as:
Building blocks: for the synthesis of more complex molecules.
Catalysts: or in various chemical reactions.
Biology
In biology, these compounds may have:
Bioactive properties: such as antimicrobial or anticancer activity.
Applications in drug discovery: as potential therapeutic agents.
Medicine
In medicine, they may be explored for:
Pharmacological properties: such as enzyme inhibition or receptor binding.
Development of new drugs: for various diseases.
Industry
In industry, these compounds can be used in:
Materials science: for the development of new materials with unique properties.
Chemical manufacturing: as intermediates in the production of other chemicals.
作用機序
The mechanism of action of such compounds typically involves:
Interaction with molecular targets: such as enzymes, receptors, or DNA.
Modulation of biochemical pathways: to exert their effects.
Binding to specific sites: on target molecules to inhibit or activate their function.
類似化合物との比較
Similar Compounds
Similar compounds may include other tetracyclic molecules with different functional groups. Examples include:
Tetracyclic antidepressants: with different substituents.
Polycyclic aromatic hydrocarbons: with various functional groups.
Uniqueness
The uniqueness of “5,5,13-trimethyl-14-pentyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one” lies in its specific combination of functional groups and tetracyclic structure, which may confer unique chemical and biological properties.
特性
CAS番号 |
488707-67-1 |
|---|---|
分子式 |
C20H25N3O2S |
分子量 |
371.5g/mol |
IUPAC名 |
5,5,13-trimethyl-14-pentyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one |
InChI |
InChI=1S/C20H25N3O2S/c1-5-6-7-8-23-12(2)21-16-14-9-13-11-25-20(3,4)10-15(13)22-18(14)26-17(16)19(23)24/h9H,5-8,10-11H2,1-4H3 |
InChIキー |
NDLHSVNZQFBENM-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=NC2=C(C1=O)SC3=C2C=C4COC(CC4=N3)(C)C)C |
正規SMILES |
CCCCCN1C(=NC2=C(C1=O)SC3=C2C=C4COC(CC4=N3)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(diethylamino)ethyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone](/img/structure/B431929.png)
![6-Amino-3-(4-ethoxyphenyl)-4-(3-methyl-2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B431944.png)
![6-Amino-3-(4-ethoxyphenyl)-4-(2-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B431946.png)
![6-Amino-3-(4-ethoxyphenyl)-4-(4-ethylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B431947.png)
![6-(2-methoxyphenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B431954.png)
![13-(2-methylprop-2-enyl)-14-methylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B431956.png)


![2-(4-Methylphenyl)-2-oxo-1-phenylethyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B431983.png)


![5,5,13-trimethyl-14-(2-phenylethyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one](/img/structure/B431999.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate](/img/structure/B432001.png)
![5,5,13-trimethyl-14-(2-methylpropyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one](/img/structure/B432005.png)
